Cas no 86-71-5 (3,6-Diaminocarbazole)

3,6-Diaminocarbazole is a high-purity aromatic amine derivative featuring a carbazole core substituted with amino groups at the 3- and 6-positions. This compound is valued for its electron-donating properties and rigid planar structure, making it a versatile intermediate in the synthesis of advanced materials. It is particularly useful in the development of organic semiconductors, photoconductive polymers, and hole-transporting layers for optoelectronic applications such as OLEDs and photovoltaic devices. Its bifunctional reactivity allows for efficient incorporation into conjugated systems, enhancing charge transport and thermal stability. The compound’s well-defined structure and high purity ensure consistent performance in demanding research and industrial applications.
3,6-Diaminocarbazole structure
3,6-Diaminocarbazole structure
Product Name:3,6-Diaminocarbazole
CAS No:86-71-5
MF:C12H11N3
MW:197.235841989517
MDL:MFCD00143081
CID:724471
PubChem ID:87568561
Update Time:2025-06-14

3,6-Diaminocarbazole Chemical and Physical Properties

Names and Identifiers

    • 3,6-Diaminocarbazole
    • 9H-Carbazole-3,6-diamine
    • 3,6-Diaminocarbazole1000µg
    • YCZUWQOJQGCZKG-UHFFFAOYSA-N
    • NSC49770
    • Carbazole,6-diamino-
    • Carbazole-3,6-diamine
    • Carbazole, 3,6-diamino-
    • AK307727
    • X4100
    • D2116
    • 086D715
    • Carbazole, 3,6-diamino- (7CI, 8CI)
    • 3,6-Diamino-9H-carbazole
    • NSC 49770
    • EINECS 201-692-9
    • SCHEMBL64307
    • UNII-UR9L7T736V
    • UR9L7T736V
    • S10922
    • DTXSID60235336
    • NSC-49770
    • DB-095730
    • CS-W010564
    • CHEMBL273309
    • diaminocarbazole
    • DTXCID60157827
    • MFCD00143081
    • NS00039150
    • CS-17337
    • AKOS015840862
    • YSWG073
    • 86-71-5
    • MDL: MFCD00143081
    • Inchi: 1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
    • InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
    • SMILES: NC1C=C2C(NC3C2=CC(N)=CC=3)=CC=1

Computed Properties

  • Exact Mass: 197.09500
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 67.8

Experimental Properties

  • Color/Form: Uncertain.
  • PSA: 67.83000
  • LogP: 3.64790
  • Solubility: Uncertain.

3,6-Diaminocarbazole Security Information

3,6-Diaminocarbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,6-Diaminocarbazole Pricemore >>

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3,6-Diaminocarbazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid ,  Stannous chloride Solvents: Water ;  reflux
Reference
Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid
Dangsopon, Aukkrapon; et al, RSC Advances, 2016, 6(78), 74314-74322

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  24 h, rt → 80 °C
Reference
Barrier and thermal properties of polyimide derived from a diamine monomer containing a rigid planar moiety
Liu, Yiwu; et al, Polymer International, 2017, 66(8), 1214-1222

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Tin ,  Hydrochloric acid Solvents: Water ;  30 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
On the melting temperatures of 3,6-diamino-9H-carbazole and 3,6-dinitro-9H-carbazole
Maity, Subhas Chandra; et al, Thermochimica Acta, 2005, 435(2), 135-141

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  40 °C; 4 h, 90 - 100 °C
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  1 d, 90 °C
Reference
A novel carbazole based bismaleimide monomer: Synthesis, characterization, thermal and optical properties
Karaca, Nurcan, High Performance Polymers, 2023, 35(6), 581-592

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Cupric nitrate Solvents: Acetic acid ;  100 °C
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  24 h, 80 °C
Reference
Synthesis, gas barrier and molecular simulation of intrinsic high-barrier polyimide bearing carbazole and amide
Liu, Yi-Wu; et al, Journal of Polymer Research, 2021, 28(2),

Production Method 6

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  90 - 100 °C
2.1 Reagents: Hydrogen Catalysts: Nickel ;  20 - 30 atm, 100 - 110 °C
Reference
Synthesis and properties of new carbazole-containing metallopolymers with transannular polyconjugation in the backbone
Ivanov, A. G.; et al, Russian Journal of General Chemistry, 2017, 87(3), 499-505

3,6-Diaminocarbazole Raw materials

3,6-Diaminocarbazole Preparation Products

3,6-Diaminocarbazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-71-5)3,6-DIAMINOCARBAZOLE
Order Number:sfd18669
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-71-5)3,6-Diaminocarbazole
Order Number:A863062
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):221.0
Email:sales@amadischem.com

Additional information on 3,6-Diaminocarbazole

Recent Advances in 3,6-Diaminocarbazole (CAS: 86-71-5) Research: Applications and Innovations in Chemical Biology and Medicine

3,6-Diaminocarbazole (CAS: 86-71-5) is a heterocyclic aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. Recent studies have explored its potential as a building block for organic electronic materials, fluorescent probes, and therapeutic agents. This research brief synthesizes the latest findings on 3,6-Diaminocarbazole, highlighting its molecular mechanisms, synthetic pathways, and emerging biomedical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,6-Diaminocarbazole derivatives exhibit potent inhibitory effects against tyrosine kinase receptors, which are implicated in various cancers. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, achieving nanomolar IC50 values in vitro. These findings suggest its potential as a lead compound for targeted cancer therapies, particularly in cases resistant to conventional treatments.

In the field of materials science, 3,6-Diaminocarbazole has been employed as a precursor for conjugated polymers with high charge-carrier mobility. A breakthrough reported in Advanced Functional Materials (2024) showcased its role in developing organic light-emitting diodes (OLEDs) with improved stability and efficiency. The compound's rigid planar structure and electron-donating amino groups contribute to enhanced π-π stacking interactions, critical for device performance.

From a synthetic chemistry perspective, novel catalytic methods for 3,6-Diaminocarbazole production have emerged. A 2024 ACS Catalysis paper described a palladium-catalyzed C-H amination protocol that achieves 92% yield with excellent regioselectivity, addressing previous challenges in large-scale synthesis. This advancement could facilitate broader commercialization of 3,6-Diaminocarbazole-based products.

Ongoing clinical investigations are exploring 3,6-Diaminocarbazole's immunomodulatory properties. Preliminary data from Phase I trials indicate its ability to suppress pro-inflammatory cytokines while preserving adaptive immune responses, positioning it as a candidate for autoimmune disease treatment. Researchers emphasize the need for further pharmacokinetic studies to optimize dosing regimens.

The compound's fluorescence properties have also enabled innovative bioimaging applications. A recent Nature Methods publication detailed a 3,6-Diaminocarbazole-based probe capable of real-time monitoring of lysosomal pH dynamics, offering new tools for studying cellular metabolism and disease progression at subcellular resolution.

Despite these advancements, challenges remain in balancing 3,6-Diaminocarbazole's therapeutic potential with toxicity profiles. Current research focuses on structural modifications to improve selectivity and reduce off-target effects. The compound's future applications will likely expand as researchers continue to unravel its multifaceted chemical biology and develop more sophisticated derivatives.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-71-5)3,6-DIAMINOCARBAZOLE
sfd18669
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:86-71-5)3,6-Diaminocarbazole
A863062
Purity:99%
Quantity:5g
Price ($):221.0
Email